3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-1-(4-methylphenyl)thiourea
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Overview
Description
3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-1-(4-methylphenyl)thiourea is a complex heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-1-(4-methylphenyl)thiourea typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1-phenylpyrazole with p-tolyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-1-(4-methylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogenating agents, alkylating agents; reactions are conducted in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-1-(4-methylphenyl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-1-(4-methylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1-phenyl-1H-pyrazole-5-carboxamide
- N-(p-tolylcarbamothioyl)-1H-pyrazole-5-carboxamide
- 1-phenyl-3-methyl-1H-pyrazole-5-carboxamide
Uniqueness
3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-1-(4-methylphenyl)thiourea stands out due to its unique thieno[2,3-c]pyrazole core, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
3-methyl-N-[(4-methylphenyl)carbamothioyl]-1-phenylthieno[2,3-c]pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS2/c1-13-8-10-15(11-9-13)22-21(27)23-19(26)18-12-17-14(2)24-25(20(17)28-18)16-6-4-3-5-7-16/h3-12H,1-2H3,(H2,22,23,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLCVKRMURRKAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC3=C(S2)N(N=C3C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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